

# Spectroscopic Characterization of 4-Ethylthiazole-2-carbaldehyde: A Technical Guide

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## Compound of Interest

Compound Name:	4-Ethylthiazole-2-carbaldehyde
CAS No.:	211943-05-4
Cat. No.:	B1419497

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An In-depth Analysis for Researchers and Drug Development Professionals

## Abstract

**4-Ethylthiazole-2-carbaldehyde** is a heterocyclic building block of significant interest in medicinal chemistry and materials science. As a member of the thiazole family, a core scaffold in numerous FDA-approved pharmaceuticals, its strategic functionalization is pivotal for the development of novel bioactive agents.[1] A thorough understanding of its structural and electronic properties is paramount for its effective utilization. This technical guide provides a detailed analysis of the spectroscopic data for **4-Ethylthiazole-2-carbaldehyde**, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By synthesizing data from closely related analogs and foundational spectroscopic principles, this document serves as a comprehensive resource for the identification, characterization, and quality control of this important synthetic intermediate.

## Introduction: The Chemical Significance of 4-Ethylthiazole-2-carbaldehyde

Thiazole derivatives are a cornerstone in modern drug discovery, exhibiting a wide array of biological activities.[2] The inherent structural features of the thiazole ring, including its planarity and ability to participate in hydrogen bonding and  $\pi$ - $\pi$  stacking interactions, make it a privileged scaffold in medicinal chemistry.[3] **4-Ethylthiazole-2-carbaldehyde**, with its reactive aldehyde functionality, serves as a versatile precursor for the synthesis of a diverse range of more complex molecules through reactions such as condensation to form Schiff bases and nucleophilic additions.

A precise and unambiguous characterization of this starting material is the foundation of any successful synthetic campaign. Spectroscopic techniques are the most powerful tools for this purpose, providing a detailed fingerprint of the molecule's structure and purity.[4][5][6] This guide will delve into the interpretation of  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and MS data, offering insights into the causal relationships between the molecular structure and the observed spectral features.

## Molecular Structure and Key Spectroscopic Features

To understand the spectroscopic data, it is essential to first visualize the molecular structure of **4-Ethylthiazole-2-carbaldehyde** and identify the key chemical environments that will give rise to distinct spectroscopic signals.

Figure 1: Molecular structure of **4-Ethylthiazole-2-carbaldehyde**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for elucidating the carbon-hydrogen framework of an organic molecule.

### $^1\text{H}$ NMR (Proton NMR) Spectroscopy

The  $^1\text{H}$  NMR spectrum of **4-Ethylthiazole-2-carbaldehyde** is predicted to show four distinct signals corresponding to the four different proton environments in the molecule.

Table 1: Predicted  $^1\text{H}$  NMR Chemical Shifts for **4-Ethylthiazole-2-carbaldehyde**

Signal	Proton Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration
1	Aldehyde (-CHO)	9.9 - 10.1	Singlet (s)	1H
2	Thiazole (H-5)	7.8 - 8.0	Singlet (s)	1H
3	Ethyl (-CH <sub>2</sub> -)	2.8 - 3.0	Quartet (q)	2H
4	Ethyl (-CH <sub>3</sub> )	1.3 - 1.5	Triplet (t)	3H

Rationale behind the Predictions:

- Aldehyde Proton (CHO): The proton attached to the carbonyl carbon is highly deshielded due to the electron-withdrawing nature of the oxygen atom and the anisotropy of the carbonyl group. This results in a characteristic downfield chemical shift in the range of 9-10 ppm.
- Thiazole Proton (H-5): Protons on aromatic heterocyclic rings typically resonate in the downfield region. The exact chemical shift is influenced by the electron density of the ring and the nature of the substituents.
- Ethyl Group (-CH<sub>2</sub>- and -CH<sub>3</sub>): The methylene protons (-CH<sub>2</sub>) are adjacent to the thiazole ring and will be deshielded compared to the terminal methyl protons (-CH<sub>3</sub>). The splitting pattern (quartet for -CH<sub>2</sub>- and triplet for -CH<sub>3</sub>) is a result of spin-spin coupling with the neighboring protons, following the n+1 rule.

## <sup>13</sup>C NMR (Carbon-13 NMR) Spectroscopy

The proton-decoupled <sup>13</sup>C NMR spectrum is expected to show six distinct signals, one for each unique carbon atom in the molecule.

Table 2: Predicted <sup>13</sup>C NMR Chemical Shifts for **4-Ethylthiazole-2-carbaldehyde**

Signal	Carbon Assignment	Predicted Chemical Shift ( $\delta$ , ppm)
1	Aldehyde (C=O)	180 - 185
2	Thiazole (C-2)	160 - 165
3	Thiazole (C-4)	150 - 155
4	Thiazole (C-5)	120 - 125
5	Ethyl (-CH <sub>2</sub> )	20 - 25
6	Ethyl (-CH <sub>3</sub> )	10 - 15

Rationale behind the Predictions:

- **Carbonyl Carbon (C=O):** The carbonyl carbon is the most deshielded carbon in the molecule, appearing significantly downfield.
- **Thiazole Carbons (C-2, C-4, C-5):** The chemical shifts of the thiazole ring carbons are influenced by the electronegativity of the adjacent heteroatoms (N and S) and the substituents. C-2, being attached to both nitrogen and sulfur, is expected to be the most downfield of the ring carbons.
- **Ethyl Group Carbons (-CH<sub>2</sub>- and -CH<sub>3</sub>):** These aliphatic carbons will appear in the upfield region of the spectrum.

## Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.



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Figure 2: Standard workflow for NMR sample preparation and data acquisition.

## Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Table 3: Predicted IR Absorption Frequencies for **4-Ethylthiazole-2-carbaldehyde**

Predicted Frequency (cm <sup>-1</sup> )	Vibrational Mode	Functional Group
2970 - 2930	C-H stretch	Ethyl group
2830 - 2695	C-H stretch	Aldehyde
1710 - 1685	C=O stretch	Aldehyde
1600 - 1585	C=N stretch	Thiazole ring
1500 - 1400	C=C stretch	Thiazole ring

Rationale behind the Predictions:

- C-H Stretching: The C-H stretches of the ethyl group will appear in the typical aliphatic region. The aldehyde C-H stretch is characteristically found at a lower frequency and often appears as a pair of weak to medium bands.[7]
- C=O Stretching: The carbonyl stretch of an aldehyde conjugated to an aromatic ring is typically observed in the 1710-1685 cm<sup>-1</sup> range.[7]
- Thiazole Ring Vibrations: The C=N and C=C stretching vibrations of the thiazole ring will give rise to absorptions in the 1600-1400 cm<sup>-1</sup> region.[8]

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification and structural elucidation.

Table 4: Predicted Mass Spectrometry Data for **4-Ethylthiazole-2-carbaldehyde**

m/z Value	Interpretation
141	Molecular ion [M] <sup>+</sup>
140	[M-H] <sup>+</sup>
112	[M-CHO] <sup>+</sup>
85	[M-C <sub>2</sub> H <sub>5</sub> -HCN] <sup>+</sup>

Rationale behind the Predictions:

- **Molecular Ion:** The molecular ion peak corresponds to the molecular weight of the compound.
- **Fragmentation Pattern:** The fragmentation of **4-Ethylthiazole-2-carbaldehyde** is expected to involve the loss of the aldehyde proton, the entire formyl group, and fragmentation of the thiazole ring. The specific fragmentation pathways can provide further confirmation of the proposed structure.

## Conclusion

The spectroscopic characterization of **4-Ethylthiazole-2-carbaldehyde** is a critical step in its use as a synthetic intermediate. This guide provides a comprehensive overview of the expected NMR, IR, and MS data, grounded in the fundamental principles of spectroscopy and supported by data from analogous structures. By following the outlined protocols and interpretive guidelines, researchers and drug development professionals can confidently identify and assess the purity of this valuable chemical building block, ensuring the integrity and success of their synthetic endeavors.

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